1-(3-(Oxazol-4-yl)phenyl)ethanone
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Overview
Description
1-(3-(Oxazol-4-yl)phenyl)ethanone is a heterocyclic compound featuring an oxazole ring attached to a phenyl group, with an ethanone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-(Oxazol-4-yl)phenyl)ethanone can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-phenyl-4-acetylisoxazole with suitable reagents can yield the desired compound .
Industrial Production Methods: Industrial production of this compound typically involves optimized synthetic routes to ensure high yield and purity. This may include the use of catalysts and specific reaction conditions to facilitate the cyclization process .
Chemical Reactions Analysis
Types of Reactions: 1-(3-(Oxazol-4-yl)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions include various substituted oxazole derivatives, alcohols, and other functionalized compounds .
Scientific Research Applications
1-(3-(Oxazol-4-yl)phenyl)ethanone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3-(Oxazol-4-yl)phenyl)ethanone involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth, induction of apoptosis in cancer cells, and reduction of inflammation .
Comparison with Similar Compounds
Oxazole: A basic heterocyclic compound with similar structural features.
Isoxazole: Another heterocyclic compound with an oxygen and nitrogen atom in the ring.
Oxadiazole: A compound with two nitrogen atoms and one oxygen atom in the ring.
Uniqueness: 1-(3-(Oxazol-4-yl)phenyl)ethanone is unique due to its specific substitution pattern and the presence of the ethanone moiety, which imparts distinct chemical and biological properties compared to other oxazole derivatives .
Properties
Molecular Formula |
C11H9NO2 |
---|---|
Molecular Weight |
187.19 g/mol |
IUPAC Name |
1-[3-(1,3-oxazol-4-yl)phenyl]ethanone |
InChI |
InChI=1S/C11H9NO2/c1-8(13)9-3-2-4-10(5-9)11-6-14-7-12-11/h2-7H,1H3 |
InChI Key |
HGIMAIGHHHXXQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C2=COC=N2 |
Origin of Product |
United States |
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